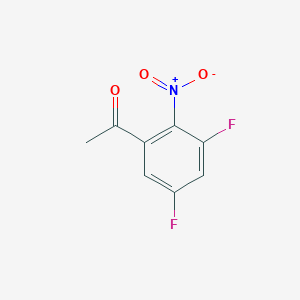

3',5'-Difluoro-2'-nitroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTHROLBVUDKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 ,5 Difluoro 2 Nitroacetophenone and Its Precursors

Strategic Approaches to Regioselective Fluorination

Regioselective fluorination is a critical aspect of organofluorine chemistry, enabling the precise placement of fluorine atoms within a molecule to profoundly alter its properties. numberanalytics.com For the synthesis of precursors to 3',5'-Difluoro-2'-nitroacetophenone, such as 3,5-difluoroacetophenone, methods that can selectively introduce fluorine onto the aromatic ring are paramount.

Electrophilic Fluorination Protocols for Acetophenone (B1666503) Scaffolds

Electrophilic fluorination is a primary method for creating carbon-fluorine bonds. mdpi.com This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center, such as an electron-rich aromatic ring or an enol/enolate. mdpi.comorganicreactions.org

Research has explored various electrophilic fluorinating agents, with N-F reagents being particularly prominent due to their stability, selectivity, and ease of handling compared to molecular fluorine. organicreactions.orgresearchgate.net These reagents, which include compounds like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are effective for the fluorination of a wide range of substrates, including activated aromatic systems and ketones. nih.govorganic-chemistry.org For instance, the direct α-fluorination of ketones can be achieved with high regioselectivity using NFTh in methanol, obviating the need for prior activation of the ketone. organic-chemistry.org

Another significant class of reagents for electrophilic fluorination involves hypervalent iodine compounds. nih.govorganic-chemistry.org The use of iodosylarenes in conjunction with a fluoride source like triethylamine pentahydrofluoride (TEA·5HF) allows for the direct α-fluorination of acetophenone derivatives under mild conditions. nih.govorganic-chemistry.org This method is noted for its high selectivity, good yields, and avoidance of double fluorination, which can be a challenge with other techniques. organic-chemistry.org

The table below summarizes key electrophilic fluorination reagents and their applications relevant to acetophenone scaffolds.

| Reagent Class | Specific Reagent(s) | Substrate Type | Key Features |

| N-F Reagents | Selectfluor®, Accufluor™ NFTh, N-Fluorobenzenesulfonimide (NFSI) | Aromatic rings, Enols, Ketones | Stable, selective, commercially available, easy to handle. organicreactions.orgnih.govorganic-chemistry.org |

| Hypervalent Iodine | Iodosylarenes with TEA·5HF | Acetophenone derivatives, Ketones | Mild conditions, high selectivity for mono-fluorination, good yields. nih.govorganic-chemistry.org |

| HF-Based Systems | PhIO/Hydrofluoric Acid | Ketones (via enolates) | Uses HF as the fluorine source, though direct application on acetophenone may yield low results. mdpi.com |

Nucleophilic Fluorination Methods Applied to Activated Aromatic Systems

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). This method is particularly effective for aromatic systems that have been "activated" by the presence of electron-withdrawing groups. In the context of synthesizing a precursor like 3,5-difluoroacetophenone, a common strategy would involve the nucleophilic aromatic substitution (SNAr) on a molecule such as 3,5-dichloroacetophenone or 3,5-dinitroacetophenone.

The efficacy of nucleophilic fluorination is highly dependent on the fluoride source. Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are often used, but their low solubility and the high lattice energy can limit reactivity. organic-chemistry.org To overcome these issues, phase-transfer catalysts or high-boiling point aprotic polar solvents are employed. The use of ionic liquids has also been shown to accelerate nucleophilic fluorination reactions, often providing the desired products in short reaction times without byproducts. organic-chemistry.org

Recent advances include copper-catalyzed nucleophilic fluorination, which can be applied to unsymmetrical diaryliodonium salts with KF, showing broad substrate scope and high chemoselectivity. organic-chemistry.org Another innovative approach uses BF3·Et2O as both a nucleophilic fluorine source and an activating reagent in catalytic asymmetric fluorinations, highlighting its dual role in promoting the reaction. nih.gov

Development and Application of Novel Fluorinating Reagents

The field of organofluorine chemistry is continually driven by the development of new and improved fluorinating agents that offer greater safety, selectivity, and efficiency. nih.gov

Among the electrophilic reagents, a historical perspective shows a clear evolution from hazardous molecular fluorine to safer, crystalline N-F reagents. organicreactions.orgnih.gov Compounds like N-fluoro-N-alkyl-p-toluenesulfonamides were early developments that, while stable, had limited fluorinating power. nih.gov The introduction of quaternary ammonium N-F salts, such as Selectfluor®, represented a significant leap forward, offering much greater reactivity. organicreactions.orgnih.gov Research continues to produce novel N-F reagents, such as those derived from an ethylene-bridged Tröger's base, to further refine reactivity and selectivity. nih.gov

In the realm of nucleophilic fluorination, reagents designed to overcome the challenges of deoxyfluorination (converting alcohols to alkyl fluorides) are noteworthy. Reagents like PyFluor and AlkylFluor have been developed as thermally stable and effective alternatives to more hazardous reagents, capable of fluorinating a broad range of alcohols with minimal side reactions. organic-chemistry.org

Controlled Nitration Pathways for Fluorinated Acetophenones

Once a difluorinated acetophenone precursor, such as 3',5'-difluoroacetophenone, is obtained, the subsequent step is the introduction of a nitro group at the 2'-position. This requires a controlled nitration reaction that selectively targets the desired position on the aromatic ring.

Direct Aromatic Nitration Reactions: Factors Influencing Positional Selectivity

Direct aromatic nitration is a classic electrophilic aromatic substitution reaction, typically employing a nitrating mixture of concentrated nitric acid and sulfuric acid. google.communi.czyoutube.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. youtube.com

The positional selectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of 3',5'-difluoroacetophenone, there are three substituents to consider:

The Acetyl Group (-COCH3): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the positions meta to it (the 3' and 5' positions).

The Fluorine Atoms (-F): Fluorine is a deactivating but ortho, para-directing group due to a balance between its inductive electron withdrawal and resonance electron donation.

In 3',5'-difluoroacetophenone, the meta-directing acetyl group would target the 3' and 5' positions, which are already occupied by fluorine. The fluorine atoms at the 3' and 5' positions will direct an incoming electrophile to the 2', 4', and 6' positions. The 2' and 6' positions are sterically hindered by the adjacent acetyl group. However, the powerful activating effect of two fluorine atoms directing to the same positions (2', 4', and 6') generally overrides the directing effect of the single acetyl group. The reaction is therefore expected to yield a mixture of 2'-nitro and 4'-nitro isomers. Achieving high selectivity for the 2'-nitro product often requires careful optimization of reaction conditions, such as temperature, reaction time, and the choice of nitrating agent. google.communi.cz

Alternative nitrating systems can offer different selectivity profiles. For example, nitration of electron-rich acetophenones can sometimes lead to ipso substitution, where a substituent other than hydrogen is replaced by the nitro group. researchgate.net Dinitrogen pentoxide (N2O5) in a medium like liquefied 1,1,1,2-tetrafluoroethane has been developed as an effective and eco-friendly method for nitrating functionally substituted arenes. nih.gov

The table below outlines various nitration systems and factors influencing their selectivity.

| Nitrating System | Reagents | Key Characteristics | Typical Substrates |

| Mixed Acid | HNO3 / H2SO4 | Standard, highly reactive, can be difficult to control selectivity. google.communi.cz | Benzene (B151609), Toluene, Acetophenone. google.communi.czbeilstein-journals.org |

| Nitric Acid/Anhydride | HNO3 / Acetic Anhydride (Ac2O) | Forms acetyl nitrate, can offer different selectivity, but potentially explosive. beilstein-journals.orggoogle.com | Aromatic compounds. google.com |

| Dinitrogen Pentoxide | N2O5 | Eco-friendly, stoichiometric, mild conditions, good for functionalized arenes. nih.gov | Deactivated and functionalized arenes. nih.gov |

| Metal-Catalyzed | e.g., Copper-catalyzed | Can direct nitration to specific positions, such as ortho to a directing group. researchgate.net | Aryl ureas, 8-amidoquinolines. researchgate.net |

Indirect or Sequential Nitration Techniques

When direct nitration fails to provide the desired isomer with sufficient selectivity, indirect or sequential methods are employed. These strategies involve manipulating the order of reactions or using temporary directing groups to achieve the target structure.

One potential indirect route to this compound could involve starting with a different precursor. For example, one could begin with 2,4-difluoro-6-nitrotoluene. The synthesis would then proceed through the following steps:

Oxidation of the methyl group to a carboxylic acid.

Conversion of the carboxylic acid to an acid chloride.

A Friedel-Crafts acylation or reaction with an organometallic reagent to install the acetyl group.

Another established indirect method for synthesizing ortho-nitroacetophenones involves the reaction of an ortho-nitrobenzoyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. orgsyn.org This multi-step sequence ensures the nitro and acetyl groups are in the desired ortho relationship. Such strategies, while often longer, provide a reliable pathway to complex substitution patterns that are inaccessible through direct electrophilic substitution.

Integrated Synthetic Routes for Ortho-Difluoro-Nitroacetophenones

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecule synthesis. While specific examples for this compound are not extensively documented in publicly available literature, the principles of tandem reactions can be applied to its synthesis. For instance, a hypothetical tandem approach could involve a directed ortho-metalation followed by a nitration and acylation sequence.

A general challenge in the synthesis of nitroaromatic compounds is controlling the regioselectivity of the nitration step. nih.gov The electron-withdrawing nature of the nitro group and the fluorine atoms can deactivate the aromatic ring, making subsequent functionalization difficult. nih.gov

In the synthesis of complex molecules with multiple functional groups, protecting groups are indispensable tools to ensure chemoselectivity. jocpr.com A suitable protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. pressbooks.pub

For the synthesis of this compound, a key consideration would be the protection of the acetophenone's carbonyl group to prevent unwanted side reactions during nitration or other ring functionalization steps. Acetals, particularly those formed from diols, are common and effective protecting groups for aldehydes and ketones. pressbooks.pub They are stable under basic and nucleophilic conditions and can be easily removed by acidic hydrolysis. pressbooks.pub

Orthogonal protection strategies, which involve the use of multiple protecting groups that can be removed under different, non-interfering conditions, are particularly valuable in complex syntheses. numberanalytics.com This allows for the sequential deprotection and reaction of different functional groups within the same molecule. numberanalytics.com For example, a silyl ether protecting an alcohol can be removed with a fluoride source, while a benzyloxycarbonyl (Cbz) group protecting an amine can be cleaved by hydrogenolysis. numberanalytics.com

Catalytic Systems and Reaction Environment Considerations

The choice of catalyst and reaction environment is critical for the efficiency, selectivity, and sustainability of a synthetic process. Modern organic synthesis increasingly relies on catalytic methods to achieve transformations that would otherwise be difficult or impossible.

Acid catalysis is fundamental to many organic reactions, including electrophilic aromatic substitution, such as nitration. The classic method for nitration involves the use of a mixture of concentrated nitric and sulfuric acids. nih.govmuni.cz The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. nih.gov Controlling the reaction temperature is crucial in nitration reactions to prevent over-nitration and to influence the regioselectivity. muni.cz For the synthesis of nitroacetophenones, the reaction is often carried out at low temperatures. muni.czgoogle.com

Base-mediated transformations are also crucial in organic synthesis. For instance, in the synthesis of some nitroacetophenones from nitrobenzoic acids, a base can be used in a condensation reaction with a malonic ester derivative. google.com

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.com Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools for the synthesis of functionalized aromatic compounds. youtube.comresearchgate.net

While direct transition metal-catalyzed synthesis of this compound is not widely reported, related methodologies for the synthesis of ortho-nitroacetophenones exist. One patented method describes the palladium-catalyzed ortho-mononitration of acetophenone derivatives. google.com This process involves the conversion of the carbonyl group to an oxime, which then directs the palladium catalyst to activate the ortho C-H bond for nitration. google.com The oxime is subsequently hydrolyzed back to the ketone. google.com

Nickel-catalyzed Heck-type reactions have also been developed for the synthesis of functionalized acetophenones, offering a more economical alternative to palladium. researchgate.net These reactions have shown high regioselectivity, particularly when carried out in ionic liquids. researchgate.net

Sustainable and Efficient Synthetic Technologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

The use of solid-supported reagents and catalysts, such as zeolites, can simplify product purification and allow for catalyst recycling. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields by enabling rapid and uniform heating of the reaction mixture. researchgate.net

For the synthesis of nitroaromatic compounds, modern technologies are being explored to replace traditional nitration methods that use large amounts of strong acids. researchgate.net The development of cleaner nitrating agents and more environmentally friendly processes is an active area of research. researchgate.net Biocatalysis, using enzymes or whole microorganisms, also presents a promising green alternative for the synthesis of nitro compounds, potentially avoiding the need for harsh chemicals and high temperatures. mdpi.com

Implementation of Flow Chemistry for Continuous Production

The adoption of continuous flow chemistry marks a significant advancement in the synthesis of complex molecules like this compound. This technology offers substantial improvements over traditional batch processing by providing enhanced control over reaction parameters, leading to higher yields, improved safety, and greater consistency. ajinomoto.comsigmaaldrich.com In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and mixing. sigmaaldrich.com

Research on the continuous-flow synthesis of related nitro derivatives has demonstrated significant reductions in reaction times compared to batch methods. beilstein-journals.org For example, the reduction of various nitro compounds to amines has been achieved in minutes under flow conditions, whereas equivalent batch reactions required hours. beilstein-journals.org Applying this to the synthesis of this compound precursors could similarly accelerate production rates.

Table 1: Comparison of Batch vs. Potential Flow Chemistry Process for Nitration

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

| Reaction Time | Typically hours beilstein-journals.org | Potentially minutes beilstein-journals.org |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio sigmaaldrich.com |

| Safety | Higher risk with large volumes of hazardous reagents | Significantly lower risk due to small reactor volumes ajinomoto.com |

| Scalability | Complex, requires larger vessels | Simpler, achieved by extending operational time ajinomoto.com |

| Product Consistency | Batch-to-batch variation | High, due to precise process control ajinomoto.com |

| Yield & Purity | Variable, potential for side reactions | Often higher due to optimized conditions d-nb.info |

The continuous nature of flow synthesis also allows for the seamless integration of multiple reaction steps and in-line purification, creating a fully automated and streamlined manufacturing process. nih.gov This approach not only increases efficiency but also reduces manual handling and the potential for human error. The scalability of flow processes is another key advantage; instead of redesigning and validating processes for larger reactors, production volume is simply increased by running the system for longer periods. ajinomoto.com

Principles of Green Chemistry in Process Development

The synthesis of this compound and its precursors can be significantly improved by incorporating the principles of green chemistry, aiming to reduce the environmental impact and improve the sustainability of the chemical processes. rsc.orgtandfonline.com Fluorinated compounds are crucial in various industries, but their synthesis has traditionally involved hazardous reagents and generated substantial waste. dovepress.comyoutube.com

A primary focus of green chemistry in this context is the selection of fluorinating agents. Historically, harsh and toxic reagents have been used. dovepress.com Modern approaches favor the use of safer and more environmentally benign fluoride sources, such as potassium fluoride, which can be used under milder conditions, sometimes even in solid-state reactions, eliminating the need for hazardous solvents. rsc.orgrsc.org

Solvent selection is another critical aspect. Many traditional syntheses of aromatic compounds rely on high-boiling, toxic solvents that are difficult to remove and pose environmental risks. rsc.org Green chemistry principles advocate for the use of safer solvents, or ideally, the elimination of solvents altogether. For instance, mechanochemical methods, where reactions are induced by mechanical force in the solid state, have been developed for aromatic fluorination, completely avoiding the use of solvents. rsc.orgrsc.org This not only reduces waste but also simplifies the purification process.

Waste reduction and atom economy are central tenets of green chemistry. dovepress.com The ideal synthesis would incorporate all atoms from the reactants into the final product. In the context of synthesizing this compound, this involves designing reaction pathways that minimize the formation of by-products. For example, catalytic processes are preferred over stoichiometric ones as they reduce the amount of waste generated.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Traditional Approach | Green Chemistry Approach |

| Prevention | Generation of significant by-products and waste | Designing syntheses to minimize waste dovepress.com |

| Atom Economy | Use of stoichiometric reagents leading to low atom economy | Use of catalytic methods to maximize atom incorporation dovepress.com |

| Less Hazardous Chemical Syntheses | Use of toxic fluorinating agents and solvents like DMSO rsc.org | Employing safer reagents (e.g., KF) and benign solvents or solvent-free conditions rsc.orgrsc.org |

| Safer Solvents and Auxiliaries | Use of high-boiling, toxic organic solvents rsc.org | Use of water, supercritical fluids, or solvent-free mechanochemistry rsc.orgrsc.org |

| Energy Efficiency | Reactions often require high temperatures and prolonged heating rsc.org | Development of reactions that proceed at ambient temperature and pressure rsc.org |

| Use of Renewable Feedstocks | Reliance on petroleum-based starting materials | Exploration of bio-based feedstocks (long-term goal) |

By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible, aligning with the modern demands of the chemical industry. tandfonline.com

Exploration of Reactivity and Mechanistic Pathways of 3 ,5 Difluoro 2 Nitroacetophenone

Transformations Involving the Nitro Group

The nitro group of 3',5'-Difluoro-2'-nitroacetophenone is a key site for chemical modification, with its reduction to an amino group being a particularly significant transformation.

Chemoselective Reduction of the Nitro Moiety to an Amino Group

The selective reduction of the nitro group in the presence of the carbonyl group is a crucial step in the synthesis of various compounds. This chemoselectivity can be achieved through several methods, each with its own mechanistic nuances.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. tcichemicals.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (PtO2), or nickel (Ra-Ni), in the presence of hydrogen gas (H2). libretexts.org The reaction is heterogeneous, occurring on the surface of the solid metal catalyst. youtube.com The mechanism involves the cleavage of the H-H bond in H2, with each hydrogen atom attaching to the catalyst surface to form metal-hydrogen bonds. libretexts.org The nitro-substituted acetophenone (B1666503) also adsorbs onto the catalyst surface, facilitating the transfer of hydrogen atoms to the nitro group, ultimately leading to the formation of the corresponding aminoacetophenone. libretexts.orgresearchgate.net

The efficiency and selectivity of catalytic hydrogenation can be influenced by various factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, studies on the hydrogenation of nitroacetophenone isomers have shown that while meta- and para-substituted compounds yield high selectivity for the aminoacetophenone, the ortho-isomer can lead to side products through internal cyclization. researchgate.net

Table 1: Catalysts for Hydrogenation

| Catalyst | Description |

|---|---|

| Palladium on Carbon (Pd/C) | A common heterogeneous catalyst for hydrogenation. tcichemicals.com |

| Platinum Oxide (PtO2) | Also known as Adams' catalyst, used for various hydrogenation reactions. libretexts.org |

| Raney Nickel (Ra-Ni) | A finely divided nickel catalyst used in hydrogenation. libretexts.org |

| Wilkinson's Catalyst | A homogeneous catalyst, [RhCl(PPh3)3], that can selectively hydrogenate alkenes and alkynes. tcichemicals.com |

| Crabtree's Catalyst | An iridium-based homogeneous catalyst known for its high activity and stereoselectivity. tcichemicals.com |

The reduction of the nitro group can also be effectively carried out using a combination of a metal and an acid. masterorganicchemistry.com Common systems include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and HCl. masterorganicchemistry.comambeed.com This method is particularly noted for its chemoselectivity, as it preferentially reduces the nitro group without affecting the carbonyl functionality. ambeed.comscispace.com

The mechanism of metal-acid reduction involves a series of single-electron transfers from the metal surface to the nitro group, interspersed with protonation steps. echemi.com The strong electron-withdrawing nature of the nitro group makes it more susceptible to this type of reduction compared to the carbonyl group. echemi.com The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine. echemi.com

For example, the reaction of 3-nitroacetophenone with tin and hydrochloric acid results in the selective reduction of the nitro group to form 3-aminoacetophenone. muni.cz

Table 2: Common Metal-Acid Systems for Nitro Reduction

| Metal | Acid |

|---|---|

| Tin (Sn) | Hydrochloric Acid (HCl) masterorganicchemistry.comambeed.com |

| Iron (Fe) | Hydrochloric Acid (HCl) masterorganicchemistry.com |

| Zinc (Zn) | Hydrochloric Acid (HCl) or Ammonium Chloride (NH4Cl) masterorganicchemistry.comscispace.com |

Beyond catalytic hydrogenation and metal-acid systems, a variety of other reducing agents can be employed for the selective reduction of the nitro group. These alternatives offer different levels of reactivity and selectivity, providing valuable options for specific synthetic needs.

Hydrosilanes, such as triethoxysilane, in the presence of an iron(III) amine-bis(phenolate) catalyst, have been shown to be highly effective and chemoselective for the reduction of nitroarenes. nih.gov This system demonstrates high activity and can selectively reduce the nitro group in the presence of other reducible functionalities like ketones, esters, and nitriles. nih.gov

Other notable reducing agents include sodium borohydride (B1222165) in combination with a catalyst, and hydrazine with a palladium catalyst. scispace.com The choice of the specific reducing system can significantly impact the outcome of the reaction, and optimization of reaction conditions is often necessary to achieve the desired chemoselectivity. nih.gov For instance, the reduction of 4-nitroacetophenone with sodium borohydride alone typically reduces the carbonyl group, while its combination with a Pd/C catalyst can favor the reduction of the nitro group. scispace.comechemi.com

Table 3: Selected Alternative Reducing Agents for Nitro Groups

| Reducing Agent | Catalyst/Conditions | Selectivity |

|---|---|---|

| Triethoxysilane | Iron(III) amine-bis(phenolate) | High for nitro over carbonyl, ester, nitrile nih.gov |

| Hydrazine | Palladium on Carbon (Pd/C) | Effective for nitro group reduction scispace.com |

| Sodium Dithionite (Na2S2O4) | - | Can be used as a reducing agent in certain contexts nih.gov |

| L-Cysteine-HCl | - | An alternative, less hazardous reducing agent nih.gov |

Reactions Modifying or Utilizing the Nitro Functionality

While reduction to an amine is the most common transformation, the nitro group itself can participate in other reactions. However, literature specifically detailing such reactions for this compound is less common. In a broader context, aromatic nitro groups can undergo nucleophilic aromatic substitution, although the presence of two deactivating fluorine atoms might influence the reactivity in this specific compound. Further research is needed to fully explore the synthetic potential of the nitro group in this compound beyond its reduction.

Reactivity of the Carbonyl Group

The carbonyl group of the acetophenone moiety in this compound also presents a site for various chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

The reduction of the carbonyl group to a secondary alcohol is a common reaction. This can be achieved using various reducing agents. For instance, sodium borohydride (NaBH4) is a mild and selective reducing agent that readily reduces ketones to alcohols. muni.cz In the case of 3-nitroacetophenone, treatment with sodium borohydride in methanol leads to the formation of 1-(3-nitrophenyl)ethanol, demonstrating the chemoselective reduction of the carbonyl group in the presence of the nitro group under these conditions. muni.cz

Other hydride-based reducing agents like lithium aluminum hydride (LiAlH4) are more powerful and can reduce both the carbonyl and nitro groups. Therefore, for selective carbonyl reduction, milder reagents are preferred.

Nucleophilic Addition Reactions to the Acetophenone Carbonyl

The carbonyl group of an aldehyde or ketone is a key site for nucleophilic attack, a fundamental reaction in organic chemistry. libretexts.org In this reaction, a nucleophile adds to the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The rate of this addition is enhanced by the presence of electron-withdrawing groups adjacent to the carbonyl. masterorganicchemistry.com

In the case of this compound, the presence of the electron-withdrawing nitro group and the two fluorine atoms on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is in line with the general principle that electron-withdrawing substituents activate carbonyl groups towards nucleophilic addition. Research on related fluorinated ketones, such as 2,2-difluoroacetophenone and 2,2,2-trifluoroacetophenone, has shown that increasing fluorine substitution alpha to the carbonyl has an activating effect on nucleophilic addition. nih.gov For instance, in competitive reactions, 2,2,2-trifluoroacetophenone was found to be more reactive than benzaldehyde towards nucleophilic addition. nih.gov

The nucleophilic addition to this compound can proceed via two general pathways. In the first, the initially formed tetrahedral alkoxide intermediate is protonated to yield an alcohol. The second pathway involves the protonation of the carbonyl oxygen followed by its elimination as water, resulting in a product with a carbon-nucleophile double bond. libretexts.org

Alpha-Functionalization of the Ketone Moiety

Reactions of the Difluorinated Aromatic Ring

The difluorinated aromatic ring of this compound is a key site for various chemical transformations, including nucleophilic aromatic substitution and C-H activation.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this compound, the nitro group, a powerful electron-withdrawing group, is positioned ortho to one of the fluorine atoms and para to the other. This arrangement strongly activates both fluorine atoms towards SNAr. The fluorine atoms themselves, being highly electronegative, also contribute to the electron-deficient nature of the aromatic ring. It is well-established that fluorine can act as a leaving group in SNAr reactions. masterorganicchemistry.com

The mechanism of SNAr typically proceeds through a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. For this compound, the nitro group can effectively delocalize the negative charge of the intermediate through resonance.

Studies on similar dihalogenated and dinitrated benzene (B151609) derivatives have demonstrated the feasibility of sequential nucleophilic aromatic substitution reactions, allowing for the introduction of different nucleophiles in a stepwise manner. nih.gov

Directed C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional methods. snnu.edu.cn These reactions often rely on the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to the target C-H bond, thereby ensuring regioselectivity. snnu.edu.cnsigmaaldrich.com

For this compound, the acetophenone carbonyl group or the nitro group could potentially serve as directing groups to guide the functionalization of specific C-H bonds on the aromatic ring. For instance, directing group-assisted meta-C-H hydroxylation has been achieved using a directing group to control the position of functionalization. rsc.org The choice of metal catalyst and reaction conditions is crucial and can lead to different outcomes. For example, different ruthenium complexes have shown orthogonal selectivity in directed hydroarylation reactions, responding to different directing elements. sigmaaldrich.com

Influence of Fluorine on Aromatic Ring Reactivity

The presence of fluorine atoms on an aromatic ring has a profound impact on its reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution.

Conversely, the strong inductive effect of fluorine atoms makes the aromatic ring of this compound highly susceptible to nucleophilic attack, as discussed in the context of SNAr reactions. masterorganicchemistry.com The electron-withdrawing nature of fluorine stabilizes the anionic Meisenheimer intermediate formed during the reaction. wikipedia.org

Interplay of Substituents on Reaction Outcome and Selectivity

The reactivity and selectivity of the reactions of this compound are governed by a complex interplay between the acetophenone, nitro, and difluoro substituents.

Nucleophilic Addition to the Carbonyl: The electron-withdrawing nitro and fluoro groups enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The nitro group, positioned ortho and para to the fluorine atoms, strongly activates them for SNAr by stabilizing the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This makes the fluorine atoms excellent leaving groups.

Regioselectivity in SNAr: The relative positions of the nitro group and the two fluorine atoms will dictate the regioselectivity of SNAr reactions. The fluorine atom ortho to the nitro group is expected to be more reactive than the one para to it due to the stronger activating effect of the nitro group at the ortho position.

Directed C-H Activation: The acetophenone and nitro groups can potentially act as directing groups, influencing the site of C-H functionalization on the aromatic ring. snnu.edu.cnrsc.org The specific outcome will depend on the catalyst and reaction conditions employed. sigmaaldrich.com

Below is a table summarizing the influence of the substituents on the various reaction types:

| Reaction Type | Acetophenone Group Influence | Nitro Group Influence | Difluoro Substituents Influence |

| Nucleophilic Addition to Carbonyl | Acts as the reaction center. | Enhances electrophilicity of the carbonyl carbon. | Enhance electrophilicity of the carbonyl carbon through inductive effect. |

| Alpha-Functionalization | Provides acidic alpha-protons for enolate formation. | Influences acidity of alpha-protons. | Influence acidity of alpha-protons through inductive effect. |

| Nucleophilic Aromatic Substitution (SNAr) | Can influence ring electronics. | Strongly activates the ring for SNAr by stabilizing the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com | Act as leaving groups and activate the ring for SNAr. masterorganicchemistry.com |

| Directed C-H Activation | Can act as a directing group. snnu.edu.cn | Can act as a directing group. | Influence the electronic environment of the C-H bonds. |

Electronic and Steric Effects of Fluoro and Nitro Groups

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its substituents. The fluorine atoms and the nitro group, in particular, exert strong, and sometimes opposing, effects on the aromatic ring and the acetyl group.

The fluorine atoms at the 3' and 5' positions primarily exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, fluorine can also exert a weak electron-donating mesomeric effect (+M) through its lone pairs of electrons. In the case of electrophilic aromatic substitution, this +M effect directs incoming electrophiles to the ortho and para positions. nih.gov For this compound, the positions ortho and para to the fluorines are already substituted or sterically hindered.

The nitro group at the 2' position is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant mesomeric effect (-M). researchgate.net This deactivates the aromatic ring towards electrophilic substitution even more profoundly than the fluorine atoms and directs incoming electrophiles to the meta position (the 4' and 6' positions). The combined electron-withdrawing nature of the two fluoro groups and the nitro group renders the aromatic ring of this compound highly electron-deficient.

This electron deficiency has a significant impact on the reactivity of the compound in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the attack of a nucleophile, thus facilitating the substitution. nih.gov In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that the fluorine atoms in this compound, particularly the one at the 3' position which is para to the nitro group, would be susceptible to nucleophilic attack.

Sterically, the nitro group at the 2' position, ortho to the acetyl group, creates significant steric hindrance. wikipedia.org This steric bulk can influence the conformation of the acetyl group, potentially forcing it out of the plane of the aromatic ring. This, in turn, would affect the conjugation between the carbonyl group and the aromatic pi-system. The fluorine atoms, being relatively small, exert a lesser steric effect compared to the nitro group.

The interplay of these electronic and steric effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Steric Effect |

| Nitro (NO₂) | 2' | Strong electron-withdrawing (-I, -M) | High |

| Fluoro (F) | 3' | Strong electron-withdrawing (-I), Weak electron-donating (+M) | Low |

| Fluoro (F) | 5' | Strong electron-withdrawing (-I), Weak electron-donating (+M) | Low |

| Acetyl (COCH₃) | 1' | Electron-withdrawing (-I, -M) | Moderate |

Stereoelectronic Control in Preferred Reaction Pathways

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a crucial role in dictating the preferred reaction pathways of this compound. wikipedia.orgresearchgate.net These effects arise from the optimal alignment of interacting orbitals, such as the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophilic center. researchgate.net

In the context of nucleophilic aromatic substitution on this compound, stereoelectronic control would favor the attack of a nucleophile at the carbon atom where the LUMO has the largest coefficient. Due to the strong electron-withdrawing nature of the nitro group, the LUMO of the aromatic ring is expected to be low in energy and have significant contributions from the carbon atoms bearing the fluorine atoms and the nitro group. The alignment of the approaching nucleophile's HOMO with the LUMO of the aromatic ring will be a determining factor in the reaction rate and regioselectivity.

The reduction of the nitro group is another reaction pathway where stereoelectronic effects are significant. The reduction of nitroarenes can proceed through various intermediates. The geometry of these intermediates and the orientation of the reducing agent relative to the nitro group will be influenced by stereoelectronic factors. For instance, the initial electron transfer to the pi* system of the nitro group will be most favorable when the orbitals are properly aligned.

Furthermore, reactions involving the acetyl group, such as nucleophilic addition to the carbonyl carbon, are also under stereoelectronic control. The trajectory of the incoming nucleophile is not random but follows a specific angle of attack, known as the Bürgi-Dunitz trajectory, which is approximately 107° to the carbonyl bond. The steric hindrance from the ortho-nitro group will undoubtedly influence the accessibility of the carbonyl carbon from either face, potentially leading to diastereoselectivity if the molecule were chiral or if a chiral nucleophile were used.

The table below outlines potential reactions of this compound and the likely stereoelectronic control elements:

| Reaction Type | Reactive Site | Key Stereoelectronic Factor | Predicted Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C-F or C-NO₂ | Favorable HOMO (nucleophile) - LUMO (arene) overlap. researchgate.net | Substitution of a fluorine atom, likely at the 3'-position, is probable due to activation by the para-nitro group. |

| Reduction of Nitro Group | Nitro group | Efficient overlap of the reducing agent's orbital with the π* orbital of the NO₂ group. | Formation of 3',5'-difluoro-2'-aminoacetophenone. |

| Nucleophilic Addition to Carbonyl | Acetyl group | Bürgi-Dunitz trajectory for nucleophilic attack. | Formation of a tetrahedral intermediate, with the approach of the nucleophile potentially hindered by the ortho-nitro group. |

Advanced Spectroscopic and Structural Characterization of 3 ,5 Difluoro 2 Nitroacetophenone

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. This powerful technique would provide invaluable insights into the molecular structure of 3',5'-Difluoro-2'-nitroacetophenone.

Elucidation of Molecular Conformation and Tautomeric Equilibrium in Solid State

Without experimental data, the precise molecular conformation of this compound in the solid state remains theoretical. Generally, for substituted acetophenones, the orientation of the acetyl group relative to the phenyl ring is of key interest. Steric hindrance and electronic effects introduced by the two fluorine atoms and the nitro group at the 2'-position would significantly influence this conformation. Furthermore, the possibility of tautomeric equilibria, though less common for simple acetophenones, could be definitively resolved by X-ray diffraction.

Mapping of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can significantly influence the conformation and reactivity of a molecule. In this compound, the potential for weak intramolecular hydrogen bonds, for instance between a C-H bond of the acetyl group and an oxygen atom of the nitro group or a fluorine atom, could be investigated. X-ray diffraction would provide the precise bond distances and angles necessary to identify and characterize such networks.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. Advanced NMR techniques can provide detailed information about the connectivity, conformation, and dynamic behavior of molecules.

Detailed Assignment of Chemical Shifts and Coupling Constants for Structural Proof

A complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound is essential for confirming its chemical structure. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing nature of the nitro group and the fluorine atoms. Furthermore, the spin-spin coupling constants (J-values) between protons, carbons, and fluorine nuclei would provide valuable information about the connectivity and spatial relationships between atoms.

Table 1: Predicted NMR Data (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH₃) | 2.5 - 2.7 | s | - |

| ¹H (Aromatic) | 7.0 - 8.0 | m | J(H,F), J(H,H) |

| ¹³C (C=O) | 190 - 200 | s | - |

| ¹³C (Aromatic) | 110 - 160 | m | J(C,F) |

| ¹⁹F | -100 to -120 | m | J(F,H), J(F,F) |

| Note: This table is illustrative and not based on experimental data. |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies are employed to investigate molecular motions that occur on the NMR timescale, such as conformational changes. For this compound, DNMR could be used to study the rotational barrier around the aryl-carbonyl bond. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers associated with different conformational isomers and understand the dynamic processes the molecule undergoes in solution.

In-situ NMR Monitoring for Reaction Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying reaction kinetics and mechanisms in real-time, directly within the reaction vessel. It provides detailed structural information on all species present in the solution, including reactants, transient intermediates, products, and byproducts, without the need for sample isolation. researchgate.net For a compound like this compound, in-situ NMR is particularly well-suited for investigating reactions such as nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro and acetyl groups activate the ring towards nucleophilic attack. chemistrysteps.comuomustansiriyah.edu.iq

A hypothetical SNAr reaction, for instance, the substitution of a fluorine atom by a methoxy nucleophile, can be monitored to gain mechanistic insights. The reaction would be initiated directly in an NMR tube, and spectra (¹H, ¹⁹F, and ¹³C) would be acquired at regular intervals.

¹H NMR Monitoring: The aromatic region of the ¹H NMR spectrum would be closely observed. The initial spectrum of this compound is expected to show distinct signals for its aromatic protons. As the reaction progresses, the appearance of new signals corresponding to the aromatic protons of the product, 5'-Fluoro-3'-methoxy-2'-nitroacetophenone, and any intermediates would be tracked. The integration of these signals over time provides kinetic data on the rate of consumption of the reactant and the formation of the product. sciepub.com

¹⁹F NMR Monitoring: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally clean and sensitive probe for this system. nih.gov The starting material would exhibit a specific resonance in the ¹⁹F NMR spectrum. Upon substitution of one fluorine atom, this signal would decrease in intensity, while a new signal, corresponding to the remaining fluorine atom in the product molecule, would emerge at a different chemical shift. The high sensitivity of ¹⁹F NMR allows for the detection of very low concentrations of fluorine-containing species.

Detection of Intermediates: A key advantage of in-situ NMR is its potential to detect and characterize transient intermediates. In SNAr reactions, the formation of a negatively charged Meisenheimer complex is a critical mechanistic step. libretexts.org This intermediate would have a unique NMR signature, with upfield shifts in the ¹H and ¹³C spectra of the aromatic ring due to the increased electron density. Observing the rise and fall of signals corresponding to the Meisenheimer complex would provide direct evidence for a stepwise addition-elimination mechanism. nih.gov

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the reactant, a plausible Meisenheimer intermediate, and the final product in a hypothetical methoxylation reaction. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds. aiinmr.comnih.govsfasu.educhemicalbook.comyoutube.com

Table 1: Predicted NMR Chemical Shifts (ppm) for the In-situ Monitored Methoxylation of this compound Predicted values are for illustrative purposes and can vary based on solvent and experimental conditions.

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| This compound (Reactant) | ¹H | ~7.5-8.0 (m, 2H, Ar-H), ~2.6 (s, 3H, COCH₃) | Aromatic protons are deshielded by electron-withdrawing groups. Methyl protons are a singlet. |

| ¹³C | ~195 (C=O), ~160 (C-F, d), ~145 (C-NO₂), ~130-115 (Ar-C), ~27 (COCH₃) | Carbonyl carbon is significantly downfield. Carbons attached to fluorine will show coupling. | |

| Meisenheimer Complex (Intermediate) | ¹H | ~6.0-7.0 (m, Ar-H), ~3.5 (s, OCH₃), ~2.5 (s, COCH₃) | Aromatic protons shift upfield due to sp³ hybridization and negative charge delocalization. |

| ¹³C | ~198 (C=O), ~100 (sp³ C-F, C-OCH₃), ~130-110 (Ar-C), ~55 (OCH₃), ~26 (COCH₃) | The ipso-carbon becomes sp³ hybridized and shifts significantly upfield. | |

| 5'-Fluoro-3'-methoxy-2'-nitroacetophenone (Product) | ¹H | ~7.2-7.8 (m, 2H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃) | Aromatic proton environment is altered by the new methoxy group. |

| ¹³C | ~194 (C=O), ~162 (C-F, d), ~155 (C-OCH₃), ~144 (C-NO₂), ~125-110 (Ar-C), ~56 (OCH₃), ~27 (COCH₃) | Chemical shifts reflect the new substituent pattern on the aromatic ring. |

Vibrational Spectroscopy for Detailed Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. contractlaboratory.com These two methods are complementary; FTIR is sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels at detecting symmetric and non-polar bonds. sfr.caepequip.comsurfacesciencewestern.com

FTIR spectroscopy is a fundamental tool for identifying the key functional groups within this compound. aiinmr.com The presence of carbonyl (C=O), nitro (NO₂), and carbon-fluorine (C-F) groups gives rise to strong, characteristic absorption bands in the IR spectrum.

In a reaction context, FTIR can be used to monitor chemical transformations. For example, in the catalytic hydrogenation of the nitro group to an amino group (NH₂), the strong symmetric and asymmetric stretching vibrations of the NO₂ group would disappear, and new bands corresponding to the N-H stretching vibrations of the primary amine would emerge in the 3300-3500 cm⁻¹ region. nih.gov Similarly, any reaction involving the acetyl group would be evidenced by a shift or disappearance of the sharp C=O stretching band.

Table 2: Predicted FTIR Vibrational Frequencies for this compound Based on typical frequency ranges for functional groups found in related molecules. researchgate.netconicet.gov.arekb.eg

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Asymmetric CH₃ Stretch | -COCH₃ | ~2960 | Weak |

| Symmetric CH₃ Stretch | -COCH₃ | ~2870 | Weak |

| Carbonyl C=O Stretch | Ar-C=O | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Strong (multiple bands) |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550 - 1520 | Very Strong |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1360 - 1330 | Strong |

| C-F Stretch | Ar-F | 1270 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |

Raman spectroscopy provides complementary vibrational data to FTIR. It is particularly useful for observing the symmetric vibrations of the aromatic ring and the nitro group, which often produce strong Raman scattering signals. researchgate.net Due to its low interference from aqueous solvents, Raman spectroscopy is an excellent choice for monitoring reactions in aqueous media. epequip.com

For this compound, the symmetric stretching vibration of the nitro group and the ring-breathing modes of the substituted benzene (B151609) ring are expected to be prominent in the Raman spectrum. In a reaction context, changes in the polarization and intensity of these bands can provide information about changes in molecular symmetry and electronic structure as the reaction proceeds.

Table 3: Predicted Raman Shifts for this compound Predictions based on the principle of mutual exclusion and data from similar aromatic compounds. surfacesciencewestern.comnih.govresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Strong |

| Carbonyl C=O Stretch | Ar-C=O | 1710 - 1680 | Weak to Medium |

| Aromatic Ring Breathing/Stretching | Ar C=C | ~1600, ~1000 | Strong |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1360 - 1330 | Very Strong |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550 - 1520 | Weak |

| C-F Stretch | Ar-F | 1270 - 1100 | Medium |

| NO₂ Scissoring | Ar-NO₂ | ~850 | Medium |

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition of ions, making it invaluable for identifying unknown products, impurities, and transient intermediates in a reaction mixture. strath.ac.uknih.gov

When analyzing this compound (C₈H₅F₂NO₃, Monoisotopic Mass: 201.0237 Da), HRMS can confirm its elemental formula. The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da), a nitro radical (•NO₂), or oxygen atoms. researchgate.netnih.gov Fluoroaromatic compounds often show characteristic fragmentation involving the loss of fluorine or C-F containing fragments. nist.govnist.govnumberanalytics.comchromatographyonline.com

In a reaction context, such as a substitution or reduction, HRMS can be coupled with a separation technique like liquid chromatography (LC-HRMS). This allows for the separation of components in the reaction mixture before they enter the mass spectrometer. By comparing the exact masses of the components to calculated masses, one can identify the starting material, the expected product, and any unexpected byproducts or intermediates that were formed, thus providing a detailed picture of the reaction outcome.

Table 4: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 201.0237 | [C₈H₅F₂NO₃]⁺ | Molecular Ion [M]⁺ |

| 186.0002 | [C₇H₂F₂NO₃]⁺ | Loss of methyl radical [M-CH₃]⁺ |

| 182.0288 | [C₈H₅F₂O₂]⁺ | Loss of a nitro radical [M-NO]⁺ |

| 158.0186 | [C₇H₅F₂O₂]⁺ | Loss of acetyl radical [M-COCH₃]⁺ |

| 155.0282 | [C₈H₅F₂N]⁺• | Loss of carbon dioxide [M-CO₂]⁺ (rearrangement) |

| 140.0230 | [C₇H₂F₂O]⁺ | Loss of •NO₂ and CO |

| 127.0282 | [C₇H₄F₂]⁺• | Loss of •NO₂ and •COCH₃ |

Computational and Theoretical Studies of 3 ,5 Difluoro 2 Nitroacetophenone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of organic molecules.

Electronic Structure and Geometry Optimization

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 3',5'-Difluoro-2'-nitroacetophenone, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the acetyl group, the nitro group, and the difluorinated phenyl ring.

A hypothetical data table for the optimized geometry would look as follows, with values to be determined by actual DFT calculations:

| Parameter | Value (Å or Degrees) |

| C-C (ring) | Calculated Value |

| C-F | Calculated Value |

| C-N | Calculated Value |

| N-O | Calculated Value |

| C-C (acetyl) | Calculated Value |

| C=O (acetyl) | Calculated Value |

| C-C-C (ring angle) | Calculated Value |

| O-N-O (angle) | Calculated Value |

| C-C-O (acetyl angle) | Calculated Value |

| Dihedral (Ring-NO₂) | Calculated Value |

| Dihedral (Ring-COCH₃) | Calculated Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Shapes)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO would likely be localized on the phenyl ring, with some contribution from the oxygen of the acetyl group. The LUMO is expected to be predominantly located on the nitro group and the adjacent carbon atoms of the ring, given the strong electron-withdrawing nature of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be more easily excited electronically. The strong electron-withdrawing nitro group and the electron-withdrawing fluorine atoms would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap for this compound.

A hypothetical FMO data table would include:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Reaction Pathway Mapping and Transition State Characterization

DFT can be used to map the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate. Characterizing the structure and energy of these transition states is essential for understanding the reaction mechanism.

For this compound, one could investigate reactions such as nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient aromatic ring, or reactions involving the acetyl or nitro groups. The calculations would reveal the structures of the intermediates and transition states along these pathways.

Energetic Profiles and Kinetic Parameters of Transformations

From the activation energy, it is possible to estimate the reaction rate constant using transition state theory. These kinetic parameters are vital for predicting how fast a chemical transformation will occur under specific conditions. For any proposed transformation of this compound, DFT could provide these crucial energetic and kinetic insights.

Quantum Chemical Approaches

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and acetyl groups, as well as the fluorine atoms. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected near the hydrogen atoms and parts of the aromatic ring, indicating sites for nucleophilic attack. The MEP analysis would provide a clear visual guide to the reactive sites of the molecule.

Theoretical Prediction of Spectroscopic Observables

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights that complement and aid in the interpretation of experimental findings. For this compound, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in forecasting a range of spectroscopic observables. These theoretical spectra are invaluable for confirming the molecular structure and understanding its electronic properties.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can predict the wavenumbers and intensities of characteristic absorption bands. For this compound, key predicted vibrations would include the carbonyl (C=O) stretch of the acetophenone (B1666503) group, the symmetric and asymmetric stretches of the nitro (NO₂) group, C-F stretching vibrations, and aromatic C-C stretching modes. For instance, the carbonyl stretch in similar acetophenones is typically observed around 1690 cm⁻¹ researchgate.net. The presence of the electron-withdrawing nitro and fluoro groups would be predicted to shift this frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a cornerstone of computational structural elucidation. By calculating the magnetic shielding tensors of each nucleus, chemical shifts (δ) can be estimated. For ¹³C NMR, the chemical shifts for the acetonide carbons in related structures are highly dependent on the local stereochemistry, a principle that can be broadly applied. univ-lemans.fr In this compound, DFT calculations would predict the chemical shifts for the aromatic carbons, the carbonyl carbon, and the methyl carbon. The ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment, and their prediction would be crucial for characterizing the fluorine substitution pattern. Similarly, ¹H NMR chemical shifts and spin-spin coupling constants (J-couplings) for the aromatic and methyl protons can be calculated to provide a complete, theoretical NMR profile.

Below is a table representing the type of predicted spectroscopic data that can be generated for this compound using computational methods, with placeholder values based on analogous compounds.

| Parameter | Predicted Value | Associated Functional Group |

| IR: ν(C=O) | ~1705 cm⁻¹ | Acetyl carbonyl |

| IR: νas(NO₂) | ~1530 cm⁻¹ | Nitro group |

| IR: νs(NO₂) | ~1350 cm⁻¹ | Nitro group |

| IR: ν(C-F) | ~1250 cm⁻¹ | Fluoro group |

| ¹³C NMR: δ(C=O) | ~195 ppm | Acetyl carbonyl |

| ¹³C NMR: δ(C-NO₂) | ~150 ppm | Carbon attached to nitro group |

| ¹³C NMR: δ(C-F) | ~160 ppm (with J_CF coupling) | Carbons attached to fluoro groups |

| ¹H NMR: δ(Ar-H) | 7.5 - 8.5 ppm | Aromatic protons |

| ¹H NMR: δ(CH₃) | ~2.6 ppm | Acetyl methyl protons |

| ¹⁹F NMR: δ(Ar-F) | -110 to -120 ppm | Aromatic fluorine |

Note: The values in this table are estimates and would be refined by specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Modeling of Fluorine's Distinct Electronic Effects

The two fluorine atoms in this compound exert profound electronic effects that dictate the molecule's conformation, reactivity, and intermolecular interactions. Computational modeling is essential to dissect and quantify these influences.

Conformational Preferences and Rotational Barriers

Computational studies on related nitro-acetophenone derivatives have used DFT to calculate the potential energy surfaces for the rotation of these groups. mdpi.comresearchgate.net For this compound, similar calculations would reveal the most stable conformations. It is expected that the acetyl and nitro groups will have preferred orientations to maximize electronic stabilization and minimize steric clash. The rotational barrier for the nitro group in substituted aromatics can range from approximately 3 to 15 kcal/mol, influenced by the electronic nature of other substituents. researchgate.netnih.gov The fluorine atoms, through their strong inductive electron withdrawal, are expected to influence the π-conjugation and thus the rotational barriers of the adjacent nitro and acetyl groups.

The following table provides estimated rotational energy barriers for this compound, based on values reported for analogous substituted nitroaromatics.

| Rotation Axis | Description | Estimated Rotational Barrier (kcal/mol) |

| C(aryl)-C(acetyl) | Rotation of the acetyl group | 4 - 8 |

| C(aryl)-N(nitro) | Rotation of the nitro group | 5 - 10 |

Note: These estimations are derived from literature values for compounds like nitrotoluenes and nitrophenols and would require specific DFT calculations for this compound for accurate determination. nih.gov

Influence on Acidity/Basicity of Adjacent Functionalities

The powerful electron-withdrawing inductive effect of the fluorine atoms significantly modulates the acidity and basicity of nearby functional groups. This is a well-documented phenomenon; for example, β-fluorination has been computationally shown to decrease the pKa of amine groups in morphine derivatives. chapman.edu

In this compound, this effect has several consequences:

Acidity of Methyl Protons: The protons on the methyl group of the acetophenone moiety are expected to be more acidic compared to those in unsubstituted acetophenone. The fluorine and nitro groups withdraw electron density from the aromatic ring, which in turn makes the acetyl group more electrophilic and stabilizes the corresponding enolate conjugate base.

Basicity of the Carbonyl Oxygen: The basicity of the carbonyl oxygen is predicted to be reduced. The electron-withdrawing groups decrease the electron density on the oxygen atom, making it a weaker Lewis base.

Basicity of the Nitro Group: Similarly, the electron density on the oxygen atoms of the nitro group will be diminished, reducing their basicity.

Theoretical calculations can quantify these effects by computing proton affinities or by using thermodynamic cycles in conjunction with a solvent model to predict pKa values.

| Functional Group | Property | Predicted Effect of 3',5'-Difluoro Substitution | Reason |

| Acetyl Methyl (α-protons) | Acidity (pKa) | Decrease (more acidic) | Inductive electron withdrawal stabilizes the conjugate base. |

| Carbonyl Oxygen | Basicity | Decrease | Inductive electron withdrawal reduces electron density on the oxygen. |

| Nitro Group | Basicity | Decrease | Inductive electron withdrawal reduces electron density on the oxygen atoms. |

Simulations of Intermolecular Interactions in Condensed Phases

To understand the behavior of this compound in a realistic environment, such as in a crystal or in solution, it is necessary to simulate its interactions with surrounding molecules. Molecular dynamics (MD) simulations are a primary tool for this purpose. pagepress.org

In the condensed phase, the properties of this compound are governed by a network of non-covalent interactions, including:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F, C=O, and N-O bonds. These dipoles will be a major force in determining how the molecules orient themselves in a liquid or pack into a crystal lattice.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, the carbonyl and nitro oxygens can act as hydrogen bond acceptors, interacting with solvent molecules (like water or alcohols) or other potential donors in a mixture.

π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with other aromatic systems.

MD simulations, using a force field parameterized for this molecule, can model the dynamic behavior of a large ensemble of these molecules over time. Such simulations can predict bulk properties like density, viscosity, and diffusion coefficients. Furthermore, they can provide detailed insight into the structure of the solvent shell around the molecule and the preferred modes of intermolecular association. Studies on the polymorphism of related nitro-acetophenone compounds have shown that different crystal packing arrangements can arise from subtle differences in intermolecular interactions, which can be explored computationally. mdpi.com

Synthetic Utility of 3 ,5 Difluoro 2 Nitroacetophenone As a Building Block

Precursor for Nitrogen-Containing Aromatic Derivatives

The strategic placement of a nitro group ortho to an acetyl group, all situated on a difluorinated benzene (B151609) ring, makes 3',5'-Difluoro-2'-nitroacetophenone a highly valuable and versatile starting material for the synthesis of a wide array of nitrogen-bearing aromatic compounds. Its true potential is unlocked through the chemical transformation of its nitro and acetyl functionalities, which serve as handles for constructing more complex molecular architectures.

Access to Substituted Amines and Diamines for Further Functionalization

The primary and most crucial transformation of this compound is the reduction of its nitro group to a primary amine. This reaction unmasks a key bifunctional intermediate, 2'-amino-3',5'-difluoroacetophenone, which is a cornerstone for building various fused heterocyclic systems. This reduction can be achieved with high chemoselectivity, leaving the ketone and fluorine substituents intact.

Standard laboratory procedures for this transformation involve catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or metal-acid combinations like tin (Sn) and hydrochloric acid (HCl). ambeed.comchemistry-online.combartleby.com These methods are well-established for selectively reducing aromatic nitro groups in the presence of carbonyls. stackexchange.comguidechem.com The resulting 2'-amino-3',5'-difluoroacetophenone is a stable, isolable compound that serves as the direct precursor for further synthetic elaborations.

While less common, the subsequent or simultaneous reduction of both the nitro and ketone functionalities can provide access to fluorinated 1-arylethyl-1,2-diamine derivatives. This dual reduction would typically require stronger reducing agents or different reaction conditions compared to the selective nitro group reduction. These diamines can be valuable building blocks for ligands, and complex pharmaceutical scaffolds.

Table 1: Selective Reduction to 2'-Amino-3',5'-difluoroacetophenone

| Starting Material | Product | Typical Reagents | Selectivity |

| This compound | 2'-Amino-3',5'-difluoroacetophenone | 1. Sn, HCl 2. H₂, Pd/C | The nitro group is selectively reduced over the ketone. ambeed.comchemistry-online.com |

Formation of Diverse Heterocyclic Systems

The 2'-aminoacetophenone (B46740) intermediate derived from this compound is a classic precursor for a multitude of condensation and cyclization reactions to form heterocycles. The ortho-amino and acetyl groups are perfectly positioned to react with various partners to construct fused five-, six-, and seven-membered rings.

One of the most prominent applications is in the Friedländer annulation for the synthesis of substituted quinolines. wikipedia.orgorganic-chemistry.org In this reaction, the 2'-amino-3',5'-difluoroacetophenone is reacted with a compound containing an α-methylene ketone, typically under acid or base catalysis, to yield a highly substituted 6,8-difluoroquinoline. Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Similarly, this intermediate can be used to construct 1,4-benzodiazepines , another critical class of pharmacologically active compounds. wum.edu.plresearchgate.net Reaction with an α-amino acid derivative or a haloacetyl chloride followed by cyclization can lead to the formation of the seven-membered diazepine (B8756704) ring fused to the difluorobenzene core. figshare.comnih.gov The fluorine atoms are retained in the final structure, offering a way to modulate the drug's properties.

Other heterocyclic systems accessible from this building block include indoles, quinoxalines, and acridones, depending on the chosen reaction partner and conditions. wum.edu.plnih.gov

Table 2: Examples of Heterocycle Synthesis from 2'-Amino-3',5'-difluoroacetophenone

| Heterocyclic Product | Reaction Partner | Reaction Type |

| 6,8-Difluoroquinolines | α-Methylene Ketones (e.g., Cyclohexanone) | Friedländer Annulation wikipedia.orgorganic-chemistry.org |

| 6,8-Difluoro-1,4-benzodiazepines | α-Haloacetyl Chlorides, α-Amino Acids | Condensation/Cyclization figshare.com |

| 6,8-Difluoroindoles | (Not a direct product, requires further steps) | Fischer Indole Synthesis (variant) |

Role in the Construction of Advanced Fluorinated Aromatic Compounds

The presence of fluorine atoms on the aromatic ring is a key feature of this compound. Fluorine substitution is a widely used strategy in medicinal chemistry and materials science to enhance desirable properties such as metabolic stability, binding affinity, lipophilicity, and photostability.

By using this compound as a foundational block, the difluorinated aromatic core is carried through the synthetic sequence into the final, more complex products. For instance, the synthesis of 6,8-difluoroquinolines or 6,8-difluorobenzodiazepines results in advanced aromatic compounds whose pharmacological or photophysical properties are predictably modulated by the fluorine atoms. nih.gov The strong carbon-fluorine bond is generally stable to the reaction conditions used for heterocycle formation, ensuring its incorporation into the target molecule.

Generation of Key Reactive Intermediates for Complex Molecule Synthesis

The primary utility of this compound lies in its function as a stable, storable "masked" form of the more reactive 2'-amino-3',5'-difluoroacetophenone. The nitro group serves as a protecting group for the amine, which can be revealed in a single, high-yielding step.